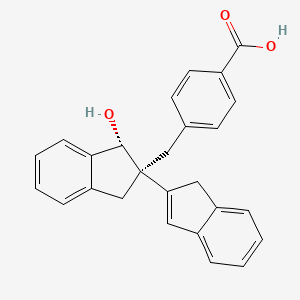
PLX5622
Descripción general
Descripción
PLX5622 es un inhibidor altamente selectivo y activo por vía oral del receptor del factor estimulante de colonias 1 (CSF-1R). Es conocido por su capacidad de penetrar en el cerebro y eliminar específicamente las células microgliales. Este compuesto se ha utilizado ampliamente en la investigación científica para investigar la biología de las poblaciones mieloides residentes en el sistema nervioso central y sus funciones en diversas enfermedades .
Aplicaciones Científicas De Investigación
PLX5622 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Neuroinflamación: Se utiliza para estudiar el papel de la microglía en enfermedades neuroinflamatorias como la esclerosis múltiple y la enfermedad de Alzheimer.
Investigación del cáncer: El compuesto se utiliza para investigar el papel de CSF-1R en el crecimiento tumoral y la metástasis.
Enfermedades neurodegenerativas: Se utiliza para explorar los mecanismos de neurodegeneración y posibles objetivos terapéuticos.
Mecanismo De Acción
PLX5622 ejerce sus efectos inhibiendo selectivamente el receptor del factor estimulante de colonias 1 (CSF-1R). Esta inhibición conduce al agotamiento de las células microgliales en el sistema nervioso central. El compuesto se une al receptor con alta afinidad, evitando la activación de las vías de señalización descendentes involucradas en la proliferación y supervivencia celular. Esto da como resultado la eliminación de la microglía y la modulación de la respuesta inmune en el cerebro .
Análisis Bioquímico
Biochemical Properties
PLX5622 is known for its high selectivity towards the colony-stimulating factor 1 receptor (CSF1R), with an IC50 value of less than 10 nM . This selectivity is over 20 times higher compared to other targets such as KIT and FLT3 . The compound interacts with CSF1R by inhibiting its tyrosine kinase activity, which is crucial for the proliferation, differentiation, and survival of macrophages and microglia . By inhibiting CSF1R, this compound effectively depletes microglia, which are the resident immune cells of the central nervous system .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In the central nervous system, it leads to the sustained and specific elimination of microglia . This depletion of microglia has been shown to prevent the formation of plaques in the parenchymal space in mouse models of Alzheimer’s disease . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CSF1R . For instance, it has been observed to reduce neuroinflammation and improve cognitive functions in sepsis-associated encephalopathy models .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote the survival and proliferation of microglia . The compound binds to the ATP-binding site of CSF1R, leading to its inactivation . This results in the reduction of microglial numbers and the attenuation of neuroinflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. High-dose application of this compound (1200 ppm) for seven days prior to sepsis induction resulted in a significant reduction of microglia by 70-80% . This high-dose treatment also led to fatal outcomes in bacterial sepsis or lipopolysaccharide-induced inflammation due to compromised host immune responses . On the other hand, low-dose this compound (300 ppm) for seven days prior to sepsis induction resulted in a stable microglia reduction of approximately 40% and improved survival rates . These findings highlight the importance of dosage and treatment duration in achieving desired outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound (1200 ppm) have been associated with severe immune suppression and fatal outcomes in sepsis models . Conversely, low doses (300 ppm) have been shown to partially deplete microglia and prevent long-term neurocognitive decline without compromising the immune response . These dosage-dependent effects underscore the need for careful optimization of treatment regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the colony-stimulating factor 1 receptor (CSF1R) signaling. Inhibition of CSF1R by this compound leads to the depletion of macrophages and microglia, which in turn affects various metabolic processes . For example, CSF1R inhibition has been shown to improve hepatic insulin sensitivity but impair insulin secretion in lean mice . This suggests that this compound can modulate metabolic flux and alter metabolite levels through its effects on immune cell populations .
Transport and Distribution
This compound exhibits favorable pharmacokinetic properties, including low systemic clearance, moderate volume of distribution, and good oral bioavailability (>30%) . The compound has a brain penetration rate of approximately 20%, making it an effective tool for studying microglial dynamics in the central nervous system . In vivo studies have shown that this compound is distributed within various tissues, including the brain, where it exerts its effects on microglia .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets microglia . The compound’s activity is facilitated by its ability to cross the blood-brain barrier and accumulate in the brain . Within microglia, this compound inhibits CSF1R signaling, leading to the depletion of these cells . This targeted action is crucial for its effectiveness in modulating neuroinflammatory responses and preventing neurodegenerative processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de PLX5622 implica varios pasos, incluida la síntesis de compuestos intermedios y sus reacciones subsiguientes para formar el producto final. Las rutas sintéticas y las condiciones de reacción específicas son propiedad y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza utilizando técnicas avanzadas de química orgánica y requiere un control preciso de las condiciones de reacción para lograr una alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la calidad. El proceso incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad. El compuesto se produce en forma sólida y está disponible en diversas especificaciones de envasado .
Análisis De Reacciones Químicas
Tipos de reacciones
PLX5622 experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de this compound.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales específicos se reemplazan por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Como los haluros de alquilo o los cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos incluyen varios derivados con grupos funcionales modificados, que se pueden utilizar para una mayor investigación y desarrollo .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad de this compound
This compound es único debido a su alta selectividad para CSF-1R y su capacidad para penetrar eficazmente en el cerebro. Esto lo convierte en una herramienta valiosa para estudiar el papel de la microglía en diversas enfermedades neurológicas sin afectar a otros tipos de células .
Propiedades
IUPAC Name |
6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOZFXKTHCPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303420-67-8 | |
| Record name | PLX-5622 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303420678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX-5622 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16A8IGR8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
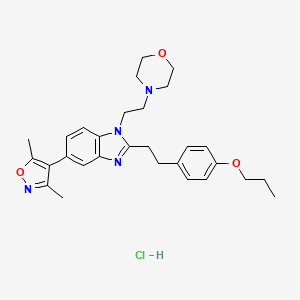
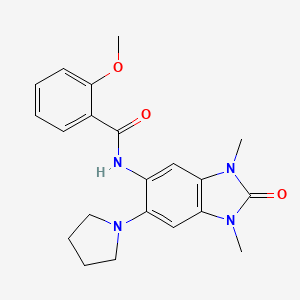
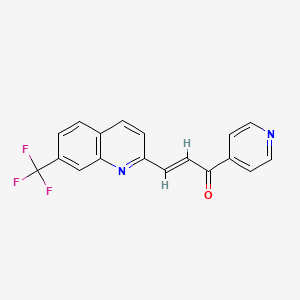
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)

![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)

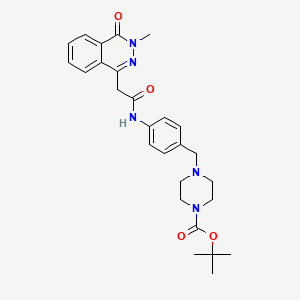
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
